N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
CAS No.: 244789-37-5
Cat. No.: VC11639286
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 244789-37-5 |
|---|---|
| Molecular Formula | C13H25N3O |
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H25N3O/c1-2-16-9-3-4-12(16)10-15-13(17)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3,(H,15,17) |
| Standard InChI Key | BYWOQNBPMOCDDE-UHFFFAOYSA-N |
| SMILES | CCN1CCCC1CNC(=O)C2CCNCC2 |
| Canonical SMILES | CCN1CCCC1CNC(=O)C2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
N-[(1-Ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a (1-ethylpyrrolidin-2-yl)methyl moiety. The IUPAC name reflects this connectivity: N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.36 g/mol |
| CAS Registry Number | 244789-37-5 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert conditions |
The compound’s solubility in organic solvents like methanol suggests utility in synthetic chemistry workflows, though aqueous solubility data remain unreported. Its stability under inert atmospheres aligns with typical storage recommendations for carboxamides, which often require protection from moisture and oxidative degradation.
Research Findings and Comparative Analysis
PKB Inhibition by Carboxamide Analogs
The journal article Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as PKB Inhibitors highlights the role of carboxamide derivatives in achieving oral bioavailability and in vivo efficacy . For example, compound 21 from this study reduced tumor growth in xenograft models by inhibiting PKB-mediated signaling pathways . Although N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide lacks the pyrrolopyrimidine scaffold of 21, its carboxamide group and piperidine core suggest potential overlap in pharmacokinetic properties.
Metabolic Stability Considerations
Piperidine derivatives often face metabolic challenges, such as rapid clearance via hepatic enzymes. The ethylpyrrolidine moiety in N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide may mitigate this by introducing steric hindrance, thereby prolonging half-life—a hypothesis supported by studies on similar N-alkylated compounds .
Future Directions and Research Opportunities
Target Validation and Selectivity Profiling
Future studies should prioritize target identification assays to elucidate whether this compound interacts with PKB, other kinases, or unrelated targets. Selectivity profiling against a panel of kinases would clarify its therapeutic potential and off-target risks.
Structural Optimization
Modifications to the pyrrolidine or piperidine rings could enhance potency or bioavailability. For instance, introducing fluorine atoms or heterocyclic substituents might improve metabolic stability and target affinity, as seen in related kinase inhibitors .
Preclinical Development Pathways
If initial studies confirm bioactivity, preclinical trials should assess toxicity, pharmacokinetics, and efficacy in disease models. The compound’s oral bioavailability potential, inferred from its carboxamide analogs, warrants exploration in animal studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume